2-Furancarboxylic acid, 2,3-dihydro-3-oxo-5-phenyl-, ethyl ester
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Overview
Description
2-Furancarboxylic acid, 2,3-dihydro-3-oxo-5-phenyl-, ethyl ester is an organic compound belonging to the furan family This compound is characterized by a furan ring fused with a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxylic acid, 2,3-dihydro-3-oxo-5-phenyl-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid derivatives with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-Furancarboxylic acid, 2,3-dihydro-3-oxo-5-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 2,3-dihydro-3-oxo-5-phenyl-, ethyl ester involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
2-Furancarboxylic acid, ethyl ester: A simpler ester derivative without the phenyl group.
2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups, used as a monomer for polymer synthesis.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: A structurally similar compound with different substituents.
Uniqueness: 2-Furancarboxylic acid, 2,3-dihydro-3-oxo-5-phenyl-, ethyl ester is unique due to the presence of both the phenyl group and the ethyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
61418-09-5 |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-oxo-5-phenylfuran-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI Key |
NWGKOFGEEQMNGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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